1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, nitro, isoquinoline, and trifluoroethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic synthesis:
Isoquinoline Derivatives: The initial step often includes the formation of isoquinoline derivatives through a Pictet-Spengler reaction.
Bromination: The isoquinoline nucleus undergoes selective bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Nitration: Nitration is achieved through the addition of nitric acid or a nitrating agent in a controlled temperature environment to yield the nitro group at the 6-position.
Trifluoroethanone Addition: The final step involves introducing the trifluoroethanone group through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods aim to optimize yield and purity:
Continuous Flow Reactors: Employing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Automated Synthesis: Automated platforms for precise reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and isoquinoline moieties.
Reduction: Reduction reactions may target the nitro group, converting it to an amine under hydrogenation conditions with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the bromine and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under pressure.
Substitution: Nucleophiles (amines or thiols) and electrophiles (halogens or sulfonyl chlorides).
Major Products
Amination products: from the reduction of nitro groups.
Halogenated derivatives: from substitution reactions at the bromine site.
Oxidized isoquinoline derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as an intermediate in synthesizing other complex organic molecules.
Catalysis Research: Investigating its role as a catalyst or catalyst precursor in organic reactions.
Biology
Enzyme Inhibition: Exploring its potential to inhibit specific enzymes due to the trifluoroethanone group mimicking peptide bonds.
Receptor Binding Studies: Investigating interactions with biological receptors.
Medicine
Drug Development:
Antimicrobial Agents: Researching its efficacy as an antimicrobial agent due to the nitro and trifluoroethanone moieties.
Industry
Material Science: Utilized in developing novel materials with specific electronic or optical properties.
Agriculture: Potential use as an agrochemical due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Mechanisms often involve inhibition of enzymatic activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-nitroisoquinoline: Shares the bromo and nitro moieties but lacks the trifluoroethanone group.
Trifluoroacetylisoquinoline: Similar trifluoroethanone group but without bromine and nitro groups.
Uniqueness
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is unique due to its combination of three reactive moieties, offering a multifaceted approach to chemical reactivity and biological activity.
This compound remains a significant molecule for scientific exploration, holding promise in various realms of research and industry.
Properties
IUPAC Name |
1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBRUOONPLBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719192 |
Source
|
Record name | 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-87-8 |
Source
|
Record name | 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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